molecular formula C15H17N3O2S B5715145 1-(phenylsulfonyl)-4-(2-pyridinyl)piperazine CAS No. 5879-57-2

1-(phenylsulfonyl)-4-(2-pyridinyl)piperazine

Cat. No. B5715145
CAS RN: 5879-57-2
M. Wt: 303.4 g/mol
InChI Key: WISOQOTZMVMLPP-UHFFFAOYSA-N
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Description

1-(Phenylsulfonyl)-4-(2-pyridinyl)piperazine, also known as PSP, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a piperazine derivative that has been shown to have a variety of biological effects, including antipsychotic, anxiolytic, and antidepressant properties. In

Mechanism Of Action

The exact mechanism of action of 1-(phenylsulfonyl)-4-(2-pyridinyl)piperazine is not fully understood, but it is believed to act on a variety of neurotransmitter systems in the brain, including dopamine, serotonin, and glutamate. 1-(phenylsulfonyl)-4-(2-pyridinyl)piperazine has been shown to bind to several different receptor subtypes, including the 5-HT1A, 5-HT2A, and D2 receptors. This binding activity may be responsible for the compound's therapeutic effects.

Biochemical And Physiological Effects

1-(phenylsulfonyl)-4-(2-pyridinyl)piperazine has been shown to have a variety of biochemical and physiological effects. In animal models, 1-(phenylsulfonyl)-4-(2-pyridinyl)piperazine has been shown to reduce anxiety-like behavior, increase social interaction, and improve cognitive function. 1-(phenylsulfonyl)-4-(2-pyridinyl)piperazine has also been shown to have anti-inflammatory properties, which may be beneficial for the treatment of certain diseases.

Advantages And Limitations For Lab Experiments

One of the primary advantages of 1-(phenylsulfonyl)-4-(2-pyridinyl)piperazine for lab experiments is its availability and purity. The synthesis of 1-(phenylsulfonyl)-4-(2-pyridinyl)piperazine has been optimized to produce high yields and purity, making it a readily available compound for scientific research. However, one of the limitations of 1-(phenylsulfonyl)-4-(2-pyridinyl)piperazine is its potential toxicity. While 1-(phenylsulfonyl)-4-(2-pyridinyl)piperazine has been shown to be relatively safe in animal models, further studies are needed to determine its safety in humans.

Future Directions

There are several potential future directions for the research on 1-(phenylsulfonyl)-4-(2-pyridinyl)piperazine. One area of focus could be on the development of new 1-(phenylsulfonyl)-4-(2-pyridinyl)piperazine derivatives with improved therapeutic properties. Another area of research could be on the use of 1-(phenylsulfonyl)-4-(2-pyridinyl)piperazine in combination with other compounds for the treatment of certain diseases. Additionally, further studies are needed to determine the long-term safety and efficacy of 1-(phenylsulfonyl)-4-(2-pyridinyl)piperazine in humans.
Conclusion
In conclusion, 1-(phenylsulfonyl)-4-(2-pyridinyl)piperazine is a piperazine derivative that has been extensively studied for its potential applications in scientific research. The synthesis of 1-(phenylsulfonyl)-4-(2-pyridinyl)piperazine has been optimized to produce high yields and purity, making it a readily available compound for scientific research. 1-(phenylsulfonyl)-4-(2-pyridinyl)piperazine has been shown to have a variety of biological effects, including antipsychotic, anxiolytic, and antidepressant properties. While further studies are needed to determine its safety and efficacy in humans, 1-(phenylsulfonyl)-4-(2-pyridinyl)piperazine has the potential to be a valuable tool for scientific research in the future.

Synthesis Methods

The synthesis of 1-(phenylsulfonyl)-4-(2-pyridinyl)piperazine involves the reaction of 2-chloropyridine with N-phenylsulfonylpiperazine in the presence of a palladium catalyst. The resulting compound is then purified through a series of chromatography steps to yield the final product. The synthesis of 1-(phenylsulfonyl)-4-(2-pyridinyl)piperazine has been optimized to produce high yields and purity, making it a readily available compound for scientific research.

Scientific Research Applications

1-(phenylsulfonyl)-4-(2-pyridinyl)piperazine has been extensively studied for its potential applications in scientific research. One of the primary areas of research has been in the field of neuroscience, where 1-(phenylsulfonyl)-4-(2-pyridinyl)piperazine has been shown to have antipsychotic, anxiolytic, and antidepressant properties. 1-(phenylsulfonyl)-4-(2-pyridinyl)piperazine has also been studied for its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.

properties

IUPAC Name

1-(benzenesulfonyl)-4-pyridin-2-ylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S/c19-21(20,14-6-2-1-3-7-14)18-12-10-17(11-13-18)15-8-4-5-9-16-15/h1-9H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WISOQOTZMVMLPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80974316
Record name 1-(Benzenesulfonyl)-4-(pyridin-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80974316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Phenylsulfonyl)-4-(2-pyridinyl)piperazine

CAS RN

5879-57-2
Record name 1-(Benzenesulfonyl)-4-(pyridin-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80974316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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